![molecular formula C16H19N3O4S B14370020 4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide CAS No. 90233-94-6](/img/structure/B14370020.png)
4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with dimethylsulfamoyl and methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with benzoyl chloride to form the benzamide core.
Sulfonation: Finally, the benzamide is sulfonated with dimethylsulfamoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide or benzamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups.
科学研究应用
4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, leading to changes in cellular pathways. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
相似化合物的比较
Similar Compounds
- 4-[(Dimethylsulfamoyl)amino]-N-(4-hydroxyphenyl)benzamide
- 4-[(Dimethylsulfamoyl)amino]-N-(4-chlorophenyl)benzamide
- 4-[(Dimethylsulfamoyl)amino]-N-(4-nitrophenyl)benzamide
Uniqueness
4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
90233-94-6 |
|---|---|
分子式 |
C16H19N3O4S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
4-(dimethylsulfamoylamino)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H19N3O4S/c1-19(2)24(21,22)18-14-6-4-12(5-7-14)16(20)17-13-8-10-15(23-3)11-9-13/h4-11,18H,1-3H3,(H,17,20) |
InChI 键 |
KGSUALTVAUSIAE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
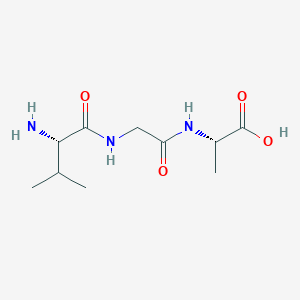
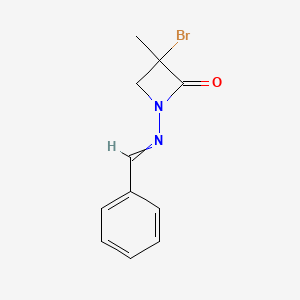
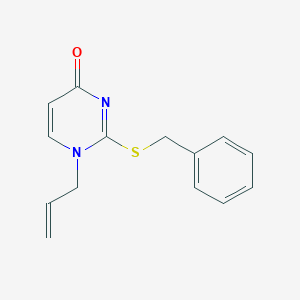
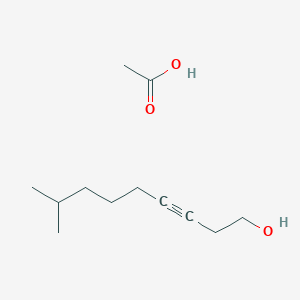
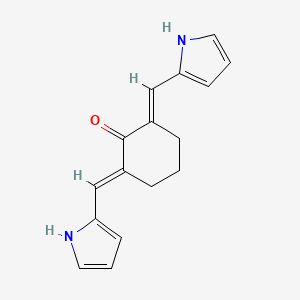
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
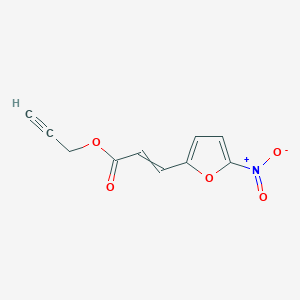
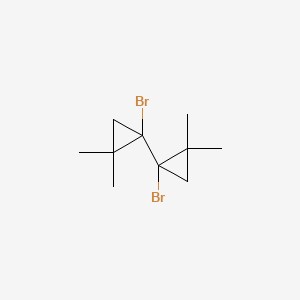
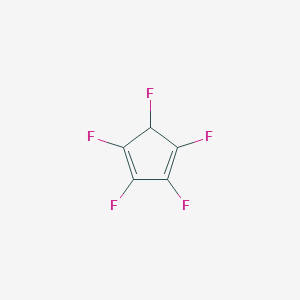

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
